2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound characterized by its unique structural features, which include a benzothiazole core, an imidazole ring, and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The compound is synthesized through multi-step organic reactions involving various reagents and conditions. Its synthesis typically starts from readily available precursors, which are transformed into the desired product through a series of chemical reactions.
This compound falls under the category of heterocyclic compounds, specifically those containing a benzothiazole structure. It is classified as a potential pharmacophore due to its diverse biological activities.
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole involves several key steps:
The synthesis typically employs solvents such as dimethylformamide and toluene, along with catalysts to facilitate the reactions. The optimization of reaction conditions is crucial for maximizing yield and purity.
The molecular formula for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is with a molecular weight of approximately 348.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N4OS |
| Molecular Weight | 348.9 g/mol |
| IUPAC Name | 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole |
| InChI | InChI=1S/C16H17ClN4OS/c1... |
| InChI Key | AEXWMMBBOMGGCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1CC2CN(C2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
The compound undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole exerts its biological effects is not fully elucidated but is believed to involve interactions at specific biological targets within cells. Its structural components may allow it to engage in enzyme inhibition or receptor modulation, contributing to its potential therapeutic effects.
The compound's physical properties include:
Key chemical properties involve its stability under various conditions and reactivity towards different functional groups. The presence of multiple functional groups suggests potential for diverse chemical behavior in synthetic applications.
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for antimicrobial and anticancer properties.
Medicine: Explored for therapeutic effects against various diseases.
Industry: Utilized in developing advanced materials and chemical sensors .
This compound represents a promising area of research in medicinal chemistry due to its unique structure and potential biological activities.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4